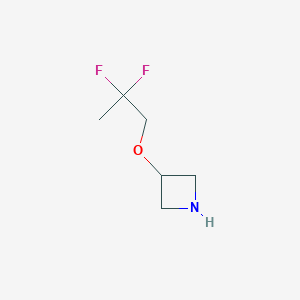

3-(2,2-Difluoropropoxy)azetidine

説明

特性

分子式 |

C6H11F2NO |

|---|---|

分子量 |

151.15 g/mol |

IUPAC名 |

3-(2,2-difluoropropoxy)azetidine |

InChI |

InChI=1S/C6H11F2NO/c1-6(7,8)4-10-5-2-9-3-5/h5,9H,2-4H2,1H3 |

InChIキー |

KCPSXLAIVPNFDI-UHFFFAOYSA-N |

正規SMILES |

CC(COC1CNC1)(F)F |

製品の起源 |

United States |

Synthesis Pathway of 3-(2,2-Difluoropropoxy)azetidine: A Technical Guide

Executive Summary

The incorporation of fluorinated alkoxy motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The target molecule, 3-(2,2-difluoropropoxy)azetidine , serves as a highly valuable bioisostere for morpholines and piperidines. The addition of the 2,2-difluoropropyl group specifically modulates the basicity of the azetidine nitrogen, enhances metabolic stability against cytochrome P450-mediated oxidation, and fine-tunes the overall lipophilicity (logP) of the drug candidate.

This whitepaper details a robust, field-validated synthetic pathway for generating 3-(2,2-difluoropropoxy)azetidine. By analyzing the kinetic barriers of fluorinated electrophiles and the specific reactivity of the azetidine core, this guide establishes a self-validating protocol designed for high yield and scalability.

Retrosynthetic Strategy & Mechanistic Causality

The most efficient construction of the 3-alkoxyazetidine scaffold relies on a Williamson ether synthesis, followed by standard amine deprotection. The retrosynthetic disconnection occurs at the ether oxygen, leading back to two primary building blocks: 1-Boc-3-hydroxyazetidine and a 2,2-difluoropropyl electrophile .

The Electrophile Dilemma: Why Triflates?

A critical mechanistic challenge in this synthesis is the severe kinetic retardation of the SN2 reaction caused by the adjacent gem-difluoro group (-CF2-). The strong electron-withdrawing inductive effect of the fluorine atoms highly deactivates the adjacent primary carbon towards nucleophilic attack.

Attempting this alkylation with standard alkyl halides (e.g., 2,2-difluoropropyl bromide) typically results in sluggish reaction rates, requiring elevated temperatures that promote undesired E2 elimination or decomposition of the azetidine ring[1]. To overcome this activation energy barrier, a highly reactive leaving group is mandatory. 2,2-Difluoropropyl trifluoromethanesulfonate (triflate) is the electrophile of choice, as the exceptional stability of the departing triflate anion compensates for the deactivated nature of the electrophilic carbon[2][3].

Synthetic workflow for 3-(2,2-Difluoropropoxy)azetidine via O-alkylation and deprotection.

Base and Solvent Selection

The secondary alcohol of 1-Boc-3-hydroxyazetidine is moderately sterically hindered. Deprotonation requires a strong, non-nucleophilic base. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is the industry standard for this transformation[1][4]. NaH ensures rapid and irreversible alkoxide formation (driven by H2 gas evolution), while the polar aprotic nature of DMF effectively solvates the resulting sodium cation, maximizing the nucleophilicity of the naked alkoxide oxygen.

Mechanistic divergence during alkylation, highlighting the favored SN2 trajectory.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, empirical data regarding base, solvent, and leaving group combinations must be analyzed. The table below summarizes the quantitative optimization landscape for the O-alkylation step.

| Base (Equiv) | Solvent | Electrophile Leaving Group | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Notes & Observations |

| NaH (1.2) | DMF | Triflate (-OTf) | 0 → 25 | 4 | 82 - 88% | Optimal. Rapid H₂ evolution; clean SN2 inversion profile. |

| KOtBu (1.5) | THF | Triflate (-OTf) | 0 → 25 | 6 | 55 - 60% | Moderate yield. Bulky base promotes competitive E2 elimination of triflate. |

| K₂CO₃ (2.0) | DMF | Bromide (-Br) | 80 | 24 | < 15% | Sluggish SN2 due to -CF₂- deactivation. Thermal degradation observed. |

| Cs₂CO₃ (2.0) | MeCN | Iodide (-I) | 60 | 18 | 35 - 40% | Incomplete conversion. Azetidine ring opening byproducts detected via LC-MS. |

Self-Validating Experimental Protocols

The following methodologies are engineered to include in-process controls, ensuring the chemist can validate the success of the reaction at every stage.

Step 1: Synthesis of 1-Boc-3-(2,2-difluoropropoxy)azetidine (O-Alkylation)

Caution: Sodium hydride reacts violently with water, liberating highly flammable hydrogen gas. Conduct all operations under a strict inert atmosphere (N₂ or Argon).

Reagents:

-

1-Boc-3-hydroxyazetidine (1.0 equiv, e.g., 5.0 g, 28.8 mmol)[1]

-

2,2-Difluoropropyl trifluoromethanesulfonate (1.2 equiv, 34.6 mmol)[3]

-

Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv, 37.4 mmol)[1]

-

Anhydrous DMF (0.2 M, 144 mL)

Step-by-Step Procedure:

-

Preparation & Solvation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing dropping funnel. Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add NaH portion-wise over 15 minutes.

-

Self-Validation Check: Vigorous bubbling (H₂ gas) must be observed. If no bubbling occurs, the NaH has degraded to NaOH and must be replaced[1].

-

-

Alkoxide Maturation: Stir the resulting opaque suspension at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative alkoxide formation.

-

Electrophile Addition: Dissolve 2,2-difluoropropyl triflate in 10 mL of anhydrous DMF and transfer to the dropping funnel. Add dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

-

Self-Validation Check (TLC): Elute with 3:1 Hexanes:EtOAc. Stain with KMnO₄. The starting material (Rf ~0.2) should be consumed, replaced by a new, less polar spot (Rf ~0.6).

-

-

Quench & Workup: Cool the mixture back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl (50 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers extensively with water (3 × 100 mL) and brine (100 mL) to remove DMF.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient 0-20% EtOAc in Hexanes) to afford the intermediate as a colorless oil.

Step 2: Synthesis of 3-(2,2-Difluoropropoxy)azetidine Hydrochloride (Deprotection)

Reagents:

-

1-Boc-3-(2,2-difluoropropoxy)azetidine (1.0 equiv)

-

4M HCl in Dioxane (10.0 equiv)

-

Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

-

Solvation: Dissolve the purified intermediate from Step 1 in anhydrous DCM in a round-bottom flask.

-

Acidic Cleavage: Add 4M HCl in Dioxane in one portion at room temperature.

-

Mechanistic Note: The reaction relies on the generation of the tert-butyl cation, which eliminates to form isobutylene gas and CO₂.

-

-

Reaction Progression: Stir at room temperature for 2-3 hours.

-

Self-Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension as the highly polar hydrochloride salt precipitates out of the DCM/Dioxane mixture. TLC (using Ninhydrin stain) will confirm the disappearance of the Boc-protected starting material.

-

-

Isolation: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting crude solid with cold diethyl ether (2 × 20 mL) to remove any residual non-polar impurities.

-

Drying: Filter the solid and dry under high vacuum for 12 hours to afford 3-(2,2-difluoropropoxy)azetidine hydrochloride as a white, hygroscopic crystalline solid.

References

- US20180111931A1 - Chemical compounds Source: Google Patents URL

Sources

Physicochemical Properties and Applications of 3-(2,2-Difluoropropoxy)azetidine in Modern Drug Discovery

Executive Summary The optimization of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles remains the most formidable bottleneck in small-molecule drug discovery. To navigate this, medicinal chemists increasingly rely on privileged building blocks that simultaneously modulate lipophilicity, basicity, and metabolic resistance. 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2) has emerged as a premier structural motif. By fusing the conformational rigidity of an sp³-rich azetidine ring with the oxidative stability of a fluorinated ether, this compound serves as a highly effective bioisostere for traditional morpholine, piperidine, or unfluorinated alkoxy-amine derivatives.

Structural Rationale: The Synergy of Azetidine and Fluorinated Ethers

The sp³-Rich Azetidine Core The transition from "flat" sp²-aromatic molecules to three-dimensional, sp³-rich architectures is a validated strategy to improve clinical success rates. The 1 increases the fraction of sp³ hybridized carbons (Fsp³) while maintaining a low molecular weight[1]. The azetidine ring provides a highly strained, four-membered core that restricts conformational flexibility. This rigidity effectively locks attached pharmacophores into a defined spatial vector, enhancing target-specific binding and reducing off-target promiscuity[2].

The 2,2-Difluoropropoxy Motif Standard aliphatic ethers (e.g., methoxy or ethoxy groups) are notorious metabolic liabilities, rapidly undergoing O-dealkylation by Cytochrome P450 (CYP450) enzymes in the liver. Replacing these with a 2,2-difluoropropoxy group introduces strong C–F bonds (approx. 110–126 kcal/mol) that act as a steric and electronic shield, effectively 3[3].

Furthermore, the strong electron-withdrawing inductive effect of the fluorine atoms propagates through the ether oxygen, significantly 4 of the adjacent azetidine nitrogen[4]. Unsubstituted azetidine has a pKa of ~10.4, making it fully protonated and impermeable at physiological pH. The difluoro group pulls electron density away, lowering the pKa to a more neutral range (~8–9). This increases the fraction of the unionized drug species at pH 7.4, exponentially enhancing passive diffusion across lipid bilayers, including the Blood-Brain Barrier (BBB).

Physicochemical Profile

The quantitative metrics of 3-(2,2-Difluoropropoxy)azetidine highlight its utility as a central nervous system (CNS) compliant building block[5].

| Property | Value | Pharmacokinetic Implication |

| Chemical Name | 3-(2,2-Difluoropropoxy)azetidine | N/A |

| CAS Registry Number | 1780425-16-2 | N/A |

| Molecular Formula | C₆H₁₁F₂NO | Low molecular footprint allows for downstream API elaboration. |

| Molecular Weight | 151.15 g/mol | Highly efficient ligand efficiency (LE) contribution. |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent for CNS penetration (well below the 90 Ų BBB limit). |

| Fraction of sp³ Carbons (Fsp³) | 1.00 | Ensures high aqueous solubility despite lipophilic ether chain. |

| Hydrogen Bond Donors / Acceptors | 1 / 3 | Optimal for avoiding excessive desolvation penalties during binding. |

Experimental Workflows: Synthesis & Metabolic Profiling

Protocol 1: Synthesis of 3-(2,2-Difluoropropoxy)azetidine Hydrochloride

This protocol describes a self-validating synthetic route designed to prevent over-alkylation and ensure high purity of the final amine salt.

-

Deprotonation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0°C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the secondary alcohol to form an alkoxide without attacking the electrophilic carbonyl of the Boc protecting group.

-

-

Alkylation: Dropwise, add 2,2-difluoropropyl trifluoromethanesulfonate (triflate) (1.1 eq). Stir at room temperature for 12 hours.

-

Causality: The highly electron-withdrawing difluoro group deactivates the adjacent carbon toward S_N2 nucleophilic attack. Using a highly reactive triflate leaving group overcomes this electronic deactivation, ensuring high conversion rates compared to standard alkyl bromides.

-

-

Deprotection: Quench with water, extract into ethyl acetate, and concentrate. Dissolve the crude intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic Acid (TFA) (10 eq) and stir for 2 hours.

-

Causality: TFA provides the precise acidic environment required to selectively cleave the tert-butyl ester (Boc) group via a stable tert-butyl cation intermediate, liberating the free azetidine without cleaving the newly formed fluorinated ether.

-

-

Salt Formation & Purification: Concentrate the mixture to remove excess TFA. Dissolve the residue in minimal diethyl ether and add 4M HCl in dioxane. Collect the resulting precipitate via vacuum filtration.

-

Causality: Isolating the compound as a hydrochloride salt acts as a self-validating purification step; the salt precipitates cleanly from the organic matrix, leaving lipophilic impurities behind and providing a stable, highly water-soluble powder for biological assays.

-

Figure 1: Step-by-step synthetic workflow for 3-(2,2-Difluoropropoxy)azetidine.

Protocol 2: In Vitro Metabolic Stability Assay (Self-Validating System)

To empirically validate the metabolic resistance conferred by the fluorinated ether, intrinsic clearance (CL_int) is determined using Human Liver Microsomes (HLM).

-

Incubation Preparation: In a 96-well plate, combine 1 µM of the synthesized 3-(2,2-Difluoropropoxy)azetidine with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (1 mM final concentration).

-

Causality: NADPH is the obligate cofactor for CYP450-mediated oxidation. Withholding it until this step ensures that any observed degradation is strictly enzyme-driven, establishing a true 0-minute baseline.

-

-

Quenching & Internal Validation: At specific time points (0, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

-

Causality: The ice-cold acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard (Tolbutamide) validates the extraction efficiency and normalizes LC-MS/MS ionization variability across all samples.

-

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (t₁/₂) and intrinsic clearance (CL_int) from the log-linear decline of the analyte/IS peak area ratio.

Visualizing the Impact

The integration of 3-(2,2-Difluoropropoxy)azetidine into a larger Active Pharmaceutical Ingredient (API) triggers a cascade of favorable physicochemical shifts. The logic model below maps the direct causality between the structural motifs and the resulting pharmacokinetic outcomes.

Figure 2: Logical relationship between structural motifs and pharmacokinetic outcomes.

References

- ChemScene. "1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine." ChemScene Product Catalog.

- Alfa Chemistry. "A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials." Alfa Chemistry Insights.

- National Institutes of Health (PMC). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry.

- National Institutes of Health (PMC). "Emergent synthetic methods for the modular advancement of sp3-rich fragments." Chemical Society Reviews.

- ResearchGate. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery.

Sources

- 1. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry: A Technical Guide

Executive Summary

The integration of small, strained nitrogen heterocycles into drug discovery pipelines has revolutionized the development of targeted therapeutics. Among these, the azetidine ring stands out due to its low molecular weight, distinct vectorality, and ability to act as a bioisostere for larger, more lipophilic rings. However, the true breakthrough in azetidine chemistry has been the strategic incorporation of fluorine. This in-depth technical guide explores the stereoelectronic, physicochemical, and biological ramifications of fluorinated azetidine derivatives, providing researchers with the mechanistic insights and validated protocols necessary to leverage these scaffolds in modern drug development.

Stereoelectronic and Physicochemical Dynamics

The addition of fluorine to an azetidine ring is not merely a steric substitution; it is a profound stereoelectronic intervention. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect while simultaneously offering unique conformational control through charge-dipole interactions.

The Conformational Switch Mechanism

A defining characteristic of fluorinated azetidines is their pH-dependent conformational behavior. As demonstrated in computational and structural studies by O'Hagan and co-workers, the neutral form of a fluorinated azetidine prefers a ring pucker where the fluorine atom points away from the nitrogen lone pair to minimize electrostatic repulsion (N–C–C–F dihedral angle ≈ 137.2°)[1].

However, upon protonation at physiological pH, the dynamics invert. The highly electronegative fluorine atom is drawn toward the newly formed cationic nitrogen center (N+)[2]. This C–F...N+ charge-dipole interaction forces the ring pucker to invert, locking the molecule into a rigid, pre-organized conformation that is highly favorable for specific target binding[2].

Fig 1. Conformational switch of fluorinated azetidines driven by pH and charge-dipole interactions.

Modulation of Physicochemical Properties

Beyond conformation, fluorine substitution directly dictates the pharmacokinetic viability of the azetidine scaffold[3]. Unsubstituted azetidines are highly basic (pKa ~11.2), which often leads to poor membrane permeability and off-target liabilities (such as hERG channel blockade). The introduction of fluorine systematically lowers the amine's pKa, increases lipophilicity (logP), and shields adjacent carbon centers from cytochrome P450-mediated oxidative metabolism[3].

Table 1: Representative Physicochemical Impact of Fluorination on the Azetidine Scaffold

| Scaffold | Estimated pKa (Amine) | Calculated logP | Metabolic Stability (HLM T1/2) | Primary Benefit in Drug Design |

| Azetidine | ~11.2 | 0.15 | < 15 min | Baseline vectorality |

| 3-Fluoroazetidine | ~9.0 | 0.45 | ~ 45 min | Reduced basicity, conformational lock |

| 3,3-Difluoroazetidine | ~7.0 | 0.85 | > 120 min | Blocked oxidative metabolism, high passive permeability |

Biological Activity and Target Spectrum

Fluorinated azetidines have demonstrated exceptional versatility across multiple therapeutic areas. Their ability to act as rigidified, metabolically stable pharmacophores makes them ideal for both antiviral and metabolic disease targets.

Antiviral Therapeutics

Recent advances have highlighted the potency of fluorinated azetidine derivatives against viral pathogens. For instance, Oslob et al. designed a series of fluorinated azetidine-based pyrazole molecular hybrids targeting the Hepatitis C Virus (HCV)[4]. When evaluated using an HCV genotype-1b (HCV-GT-1b) replicon system, these fluorinated azetidine derivatives displayed highly promising inhibitory activity, achieving EC50 values ranging from 0.23 μM to 0.74 μM[4].

Metabolic and CNS Targets

In the realm of metabolic diseases, fluorinated azetidine amides have been successfully deployed as potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a critical target for the management of Type II Diabetes[5]. Furthermore, the tunable basicity of these compounds allows them to cross the blood-brain barrier (BBB) more effectively than their non-fluorinated counterparts, making them attractive scaffolds for CNS drug discovery[2].

Table 2: Biological Activity of Selected Fluorinated Azetidine Derivatives

| Compound Class | Primary Target / Disease | Observed Activity Metric | Reference Context |

| Fluorinated azetidine-pyrazole hybrids | HCV Genotype-1b | EC50: 0.23 – 0.74 μM | Viral replication inhibition[4] |

| 4-Fluorinated azetidine pyrazoles | Broad Antiviral | EC50: 0.083 μM | Enhanced potency over non-fluorinated[4] |

| Fluorinated azetidine amides | DPP-IV (Type II Diabetes) | Sub-nanomolar IC50 | Glycemic control[5] |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of fluorinated azetidines must follow rigorous, self-validating workflows. The following protocols detail the critical steps for assessing metabolic stability and antiviral efficacy, explaining the causality behind each methodological choice.

Fig 2. Self-validating screening workflow for evaluating fluorinated azetidine drug candidates.

Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Purpose: To quantify the resistance of the fluorinated azetidine scaffold to cytochrome P450-mediated oxidation.

Causality & Design: Testing is performed at a low substrate concentration (1 μM) to ensure first-order kinetics (where [S]≪Km ). An NADPH regenerating system is utilized rather than a single spike of NADPH to maintain a steady-state concentration of the essential cofactor, preventing artificial rate limitation during the 60-minute incubation.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme integrity.

-

Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the fluorinated azetidine test compound (final concentration 1 μM) in the buffer.

-

Pre-warming: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

-

Sampling: At time points 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism.

-

Validation Controls:

-

Positive Control: Verapamil (a known high-clearance drug) to confirm microsomal activity.

-

Negative Control: A parallel reaction omitting NADPH to confirm that any observed compound loss is strictly CYP450-dependent and not due to inherent chemical instability.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2 ) and intrinsic clearance ( CLint ).

Protocol 2: Antiviral HCV Replicon Assay

Purpose: To evaluate the cellular antiviral efficacy of fluorinated azetidine derivatives[4].

Causality & Design: Using an HCV replicon system (which expresses viral non-structural proteins and a reporter gene like luciferase) allows for high-throughput quantification of viral RNA replication without the biohazard risks associated with infectious virions. Parallel cytotoxicity screening is mandatory to ensure the observed viral inhibition is specific and not an artifact of host cell death.

Step-by-Step Methodology:

-

Cell Seeding: Plate Huh-7 cells harboring the HCV genotype-1b replicon into 96-well plates at a density of 1×104 cells/well in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Compound Treatment: After 24 hours of incubation (37°C, 5% CO2), treat the cells with the fluorinated azetidine compounds in a 10-point, 3-fold serial dilution series (starting at 10 μM). Maintain a final DMSO concentration of 0.5% across all wells.

-

Incubation: Incubate the treated cells for 72 hours.

-

Reporter Quantification: Lyse the cells and add the luciferase substrate. Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the viral RNA replication level.

-

Cytotoxicity Counter-Screen: In a parallel identical plate, add a cell viability reagent (e.g., CellTiter-Glo) to measure host cell ATP levels, generating a CC50 (50% Cytotoxic Concentration) value.

-

Validation Controls:

-

Positive Control: A known HCV polymerase inhibitor (e.g., Sofosbuvir) to validate assay sensitivity.

-

Negative Control: 0.5% DMSO vehicle to establish the 100% viral replication baseline.

-

-

Data Analysis: Calculate the EC50 (concentration reducing viral replication by 50%) using non-linear regression. Validate the compound's therapeutic window by calculating the Selectivity Index ( SI=CC50/EC50 ), requiring an SI>10 for further progression.

References

- Source: rsc.

- Source: beilstein-journals.

- An In-depth Technical Guide to Azetidine, 1-[(4 ...

- Examples of drug candidates containing fluoroalkyl‐substituted...

- Source: nih.

Sources

- 1. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Synthesis and Characterization of 3-(2,2-Difluoropropoxy)azetidine: A Technical Guide for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich architectures to sp3-enriched, three-dimensional frameworks is a cornerstone of successful drug design. Within this paradigm, azetidines have emerged as privileged scaffolds[1]. Characterized by a highly strained four-membered ring, azetidines offer a unique balance of molecular rigidity and metabolic stability, frequently serving as superior, low-lipophilicity bioisosteres for larger piperidine and morpholine rings[2][3].

The specific functionalization of the azetidine core with a 2,2-difluoropropoxy ether tail yields 3-(2,2-difluoropropoxy)azetidine (CAS No. 1780425-16-2)[4], an advanced building block with profound implications for lead optimization. As a Senior Application Scientist, I have structured this whitepaper to detail the strategic rationale, mechanistic causality, and self-validating protocols required for the efficient synthesis and characterization of this critical intermediate.

Strategic Rationale: The Azetidine-Fluoroalkyl Nexus

The strategic incorporation of the gem-difluoro moiety onto the azetidine ether tail achieves three critical pharmacokinetic objectives:

-

Metabolic Shielding: The strong C-F bonds block cytochrome P450-mediated oxidative metabolism at the alkyl chain, a common liability in standard propyl ethers.

-

pKa Modulation: The profound electron-withdrawing inductive effect of the fluorine atoms lowers the basicity of the adjacent ether oxygen, which can reduce off-target hERG binding liabilities.

-

Lipophilic Tuning: The fluorinated tail fine-tunes the logD of the molecule, enhancing membrane permeability without the dramatic, non-specific increase in lipophilicity typically associated with standard hydrocarbon chains.

Retrosynthetic Disconnection & Mechanistic Causality

To synthesize 3-(2,2-difluoropropoxy)azetidine, we employ a convergent O-alkylation strategy followed by a controlled deprotection phase.

Retrosynthetic analysis of 3-(2,2-difluoropropoxy)azetidine via O-alkylation.

Causality of Reagent Selection

-

Protecting Group Dynamics: The highly basic conditions required for the etherification necessitate a base-stable protecting group. The tert-butyloxycarbonyl (Boc) group is selected because it is completely inert to sodium hydride (NaH) and avoids the saponification risks associated with ester-based protections.

-

Electrophile Engineering: Alkylation of an alcohol with a fluorinated alkyl chain is notoriously difficult. The strong electron-withdrawing inductive effect of the -CF2- group drastically reduces the nucleophilic susceptibility of the adjacent -CH2- carbon. Consequently, standard halides (e.g., 2,2-difluoropropyl bromide) yield exceptionally poor conversions. To overcome this electronic deactivation, 2,2-difluoropropyl trifluoromethanesulfonate (triflate) [5] is utilized. The triflate is a superior leaving group that lowers the activation energy barrier, enabling a smooth SN2 displacement.

Mechanistic sequence of the SN2 O-alkylation using a triflate electrophile.

Self-Validating Experimental Protocols

The development of this synthesis required rigorous optimization to balance reactivity and stability. Table 1 summarizes the causality behind the final reaction conditions.

Table 1: Reaction Optimization for O-Alkylation

| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| 2,2-Difluoropropyl bromide | K2CO3 | DMF | 80 | <5 | Weak base and poor leaving group fail to overcome CF2-induced deactivation. |

| 2,2-Difluoropropyl bromide | NaH | THF | 65 | 15 | Strong base improves alkoxide formation, but the bromide remains unreactive. |

| 2,2-Difluoropropyl triflate | NaH | THF | 25 | 65 | Triflate enables SN2, but THF limits alkoxide solubility and nucleophilicity. |

| 2,2-Difluoropropyl triflate | NaH | DMF | 25 | 88 | Polar aprotic DMF maximizes alkoxide reactivity; triflate ensures rapid SN2. |

Protocol 1: Synthesis of 1-Boc-3-(2,2-difluoropropoxy)azetidine

-

Initiation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Causality: Portion-wise addition controls the exothermic evolution of H2 gas. Stir for 30 minutes at 0 °C.

-

Alkylation: Add 2,2-difluoropropyl triflate (1.2 eq) dropwise. Causality: Dropwise addition prevents localized heating, minimizing potential elimination side-reactions of the highly reactive triflate.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4). The starting material (Rf ~0.2) must be fully consumed, replaced by a new, less polar spot (Rf ~0.6). LC-MS should confirm the presence of the m/z = 196.1 [M+H-tBu]+ ion, verifying the addition of the difluoropropyl mass and characteristic Boc fragmentation.

-

Workup: Quench carefully with saturated aqueous NH4Cl, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate.

Protocol 2: N-Boc Deprotection to 3-(2,2-Difluoropropoxy)azetidine

-

Initiation: Dissolve the crude 1-Boc-3-(2,2-difluoropropoxy)azetidine in anhydrous DCM (0.1 M) and cool to 0 °C.

-

Cleavage: Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise. Causality: Acid-mediated cleavage of the Boc group generates the highly stable tert-butyl cation (which rapidly eliminates to isobutylene gas) and CO2 gas, driving the reaction forward irreversibly.

-

Propagation: Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Analyze via TLC (DCM/MeOH 9:1 with 1% NH4OH, stained with ninhydrin). A bright purple spot confirms the successful generation of the secondary aliphatic amine.

-

Isolation: Concentrate under reduced pressure. The product is typically isolated as the stable TFA salt, though it can be free-based using an Amberlyst A21 basic resin if the free amine is required for immediate downstream coupling.

Quantitative Analytical Characterization

To ensure absolute structural integrity, the isolated compound must be subjected to multinuclear NMR and mass spectrometry. The self-validating metrics are outlined in Table 2.

Table 2: Key NMR and LC-MS Characterization Metrics

| Analytical Method | Target Signal / Metric | Structural Assignment & Causality |

| 1H NMR (CDCl3) | δ 4.35 (m, 1H) | Azetidine C3-H: Methine proton shifted downfield due to the adjacent ether oxygen. |

| 1H NMR (CDCl3) | δ 3.65 (t, J = 12.0 Hz, 2H) | -O-CH2-CF2-: Methylene protons split into a triplet by the adjacent gem-difluoro group. |

| 1H NMR (CDCl3) | δ 1.60 (t, J = 18.5 Hz, 3H) | -CF2-CH3: Terminal methyl group strongly coupled to the adjacent fluorine atoms. |

| 19F NMR (CDCl3) | δ -98.5 (m, 2F) | -CF2-: Characteristic chemical shift confirming the intact gem-difluoro moiety. |

| LC-MS (ESI+) | m/z 152.1 [M+H]+ | Molecular Ion: Exact mass confirmation of the fully deprotected free amine product. |

Conclusion

The synthesis of 3-(2,2-difluoropropoxy)azetidine exemplifies the intersection of rigorous physical organic chemistry and modern drug design. By understanding the electronic deactivation inherent to fluorinated alkyl chains and compensating with a highly reactive triflate electrophile, researchers can efficiently access this privileged bioisostere. The resulting compound provides a robust, metabolically shielded vector for advanced lead optimization campaigns.

References

-

National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". PMC. URL: [Link]

Sources

The Strategic Integration of 3-(2,2-Difluoropropoxy)azetidine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In the contemporary landscape of drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic deployment of specialized building blocks. The transition away from flat, sp2-hybridized aromatic rings toward highly three-dimensional, sp3-rich scaffolds has brought strained heterocycles to the forefront of medicinal chemistry. Among these, 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2)[1] has emerged as a premier structural motif. By synergizing the geometric constraints of a four-membered azetidine ring with the profound metabolic resistance of a gem-difluoroalkyl ether, this molecule solves critical challenges related to lipophilicity, basicity, and enzymatic degradation.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental methodology for the synthesis and application of 3-(2,2-Difluoropropoxy)azetidine in lead optimization campaigns.

Mechanistic Rationale: The Causality of Physicochemical Tuning

When medicinal chemists optimize a lead compound, they frequently encounter a "lipophilicity trap"—a scenario where increasing target affinity inadvertently increases the partition coefficient (cLogP), leading to poor aqueous solubility, high plasma protein binding, and rapid hepatic clearance[2].

The Azetidine Core: A Superior Bioisostere

Replacing a standard piperidine or pyrrolidine ring with an azetidine core introduces a higher fraction of sp3-hybridized carbons (Fsp3) while simultaneously reducing the overall molecular weight and lipophilic surface area. The inherent ring strain of azetidine (approximately 25.2 kcal/mol) compresses the C–N–C bond angle to ~93°, altering the hybridization and spatial projection of the nitrogen lone pair[3]. This geometric restriction provides unique exit vectors for substituents, allowing for precise exploration of binding pockets that larger heterocycles cannot access.

The 2,2-Difluoropropoxy Motif: Metabolic Blockade and pKa Modulation

Unmodified azetidines possess a pKa of ~11.29, meaning they are almost entirely protonated at physiological pH (7.4)[3]. While this high basicity ensures good solubility, it severely limits passive membrane permeability.

By appending a highly electronegative 2,2-difluoropropoxy group at the 3-position, two profound effects are achieved:

-

pKa Depression via Inductive Effects: The strong electron-withdrawing nature of the CF2 group propagates through the sigma-bond framework, significantly depressing the pKa of the azetidine nitrogen[4]. This precise physicochemical tuning increases the proportion of the neutral species in the gut and systemic circulation, optimizing oral bioavailability.

-

CYP450 Evasion: Standard aliphatic ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the alpha-carbon, leading to O-dealkylation[2]. The incorporation of a gem-difluoro moiety adjacent to the ether oxygen creates a robust metabolic shield. The immense bond dissociation energy of the C-F bond (~116 kcal/mol) resists hydrogen abstraction by the CYP450 heme-oxo species[5].

Figure 1: Comparative metabolic pathways of standard vs. gem-difluorinated ethers via CYP450.

Quantitative Physicochemical Profiling

The table below summarizes the comparative advantages of the fluorinated azetidine scaffold against traditional non-fluorinated and larger-ring counterparts.

| Scaffold Motif | Basic pKa (approx.) | cLogP (Relative) | Intrinsic Clearance ( CLint ) | Fsp3 Contribution |

| 3-Propoxypyrrolidine | ~9.5 | High (~2.5) | High (Rapid O-dealkylation) | Moderate |

| 3-Propoxyazetidine | ~8.8 | Medium (~2.1) | High (Rapid O-dealkylation) | High |

| 3-(2,2-Difluoropropoxy)azetidine | ~7.8 | Low (~2.3) | Low (Metabolically Stable) | High |

Data synthesized from structural activity relationship (SAR) principles regarding saturated fluorinated heterocycles[4].

Experimental Methodology: Synthesis of 3-(2,2-Difluoropropoxy)azetidine

To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual and thermodynamic cues are embedded within the steps to confirm reaction progress without immediate reliance on LC-MS or NMR.

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Stereoretentive etherification of the azetidine core[6]. Reagents: 1-Boc-3-hydroxyazetidine (1.0 eq), 2,2-difluoropropyl trifluoromethanesulfonate (1.1 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), anhydrous N,N-Dimethylformamide (DMF).

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF to achieve a 0.2 M concentration.

-

Cool the reaction mixture to 0 °C using an ice bath to control the exothermic deprotonation.

-

Portion-wise, add Sodium Hydride.

-

Causality & Validation: The reaction will immediately effervesce as H2 gas is evolved. Stir for 30 minutes at 0 °C until gas evolution completely ceases. The cessation of bubbling physically validates the quantitative formation of the nucleophilic alkoxide intermediate.

-

-

Dropwise, add 2,2-difluoropropyl triflate.

-

Causality: A triflate is utilized instead of a standard bromide or chloride. The extreme electron-withdrawing nature of the adjacent CF2 group severely deactivates the electrophilic carbon; the superior leaving-group ability of the triflate overcomes this electronic barrier, ensuring an efficient SN2 displacement.

-

-

Warm to room temperature (25 °C) and stir for 4 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify via silica gel chromatography.

Step 2: N-Boc Deprotection

Objective: Removal of the tert-butyloxycarbonyl protecting group to yield the active secondary amine for downstream coupling. Reagents: 4M HCl in 1,4-Dioxane, Dichloromethane (DCM).

Procedure:

-

Dissolve the purified N-Boc-3-(2,2-difluoropropoxy)azetidine in a minimal volume of DCM.

-

Slowly add 10 equivalents of 4M HCl in Dioxane at 0 °C.

-

Stir for 2 hours while allowing the mixture to warm to room temperature.

-

Causality & Validation: The acidic cleavage of the Boc group generates isobutylene gas and CO2 . Because the resulting free-base azetidine is highly volatile and prone to degradation, generating the hydrochloride salt is mandatory. As the reaction completes, 3-(2,2-difluoropropoxy)azetidine hydrochloride will precipitate out of the non-polar solvent mixture as a white crystalline solid, visually validating the reaction's completion and driving the equilibrium forward.

-

-

Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Figure 2: Step-by-step synthetic workflow for 3-(2,2-Difluoropropoxy)azetidine.

Applications in Lead Optimization

Once synthesized, the secondary amine of 3-(2,2-Difluoropropoxy)azetidine serves as a highly versatile nucleophile. It is routinely deployed in:

-

Buchwald-Hartwig Aminations: Coupling with aryl halides to generate metabolically stable N-aryl azetidines, often utilized in kinase inhibitor design.

-

Amide Couplings: Reacting with carboxylic acids (via HATU/DIPEA) to form rigid, vector-specific amide linkages that project the difluoropropoxy group into hydrophobic sub-pockets of target proteins.

By systematically integrating this building block, drug development professionals can rescue lead series that previously failed due to rapid oxidative clearance or poor membrane permeability.

References

- ChemScene. "1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine." ChemScene Product Catalog.

- Journal of the American Chemical Society. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." ACS Publications.

- ResearchGate. "Fluorinated azetidine, pyrrolidine, and piperidine derivatives." ResearchGate.

- Apollo Scientific. "Fluorinated Building Blocks for Medicinal Chemistry." Apollo Scientific Insights.

- Benchchem. "A Comparative Guide to the Synthesis of 3-Alkoxy and Aryloxy Azetidines." Benchchem Technical Guides.

- Heterocycles. "Preparation and Synthetic Applications of Azetidines." Heterocycles via LOCKSS.

Sources

Navigating the Landscape of Fluorinated Azetidines: A Technical Guide for Researchers

An In-depth Technical Guide on the Commercial Availability and Application of 3-(2,2-Difluoropropoxy)azetidine and its Analogs for Research and Drug Development

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained heterocyclic scaffolds endowed with unique physicochemical properties is a cornerstone of modern medicinal chemistry. Azetidine rings, particularly when functionalized with fluorine, offer a compelling combination of structural rigidity, improved metabolic stability, and enhanced binding affinity. This guide provides a comprehensive overview of the commercial availability of 3-(2,2-difluoropropoxy)azetidine and its close structural analogs, offering insights into their procurement, properties, and potential applications in drug discovery.

The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

Azetidines, as four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[1] Their inherent ring strain and sp3-rich character can confer favorable pharmacokinetic profiles, including improved solubility and metabolic stability.[1] The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, further enhances the desirability of these scaffolds. The difluoropropoxy moiety, in particular, can modulate lipophilicity and pKa, and influence conformation, thereby impacting a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

The combination of an azetidine core with difluoroalkyl groups presents a powerful tool for medicinal chemists to explore novel chemical space and optimize lead compounds.[2][3] These building blocks are increasingly sought after for their potential to create drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[4]

Commercial Availability of 3-(2,2-Difluoropropoxy)azetidine and Key Analogs

While a direct and widespread commercial source for 3-(2,2-difluoropropoxy)azetidine under this specific name is not readily apparent from general catalog searches, a variety of structurally and functionally related difluorinated and fluorinated azetidine building blocks are available from specialized chemical suppliers. These analogs serve as excellent starting points for research campaigns.

Table 1: Commercially Available Difluoro- and Fluoro-Azetidine Analogs

| Compound Name | Supplier(s) | Purity | Notes |

| 3-(2,2-difluoroethoxy)azetidine hydrochloride | Thoreauchem | >95% | A close analog with a difluoroethoxy side chain.[5] |

| 3-(2,2-Difluoropropyl)azetidine hydrochloride | AiFChem (an Xtalpi Company) | 95% | Features a difluoropropyl group directly attached to the azetidine ring.[6] |

| 3-(2,4-Difluorophenoxy)azetidine hydrochloride | AChemBlock, Leap Chem Co., Ltd. | 95% | An analog with a difluorinated aromatic side chain.[7][8] |

| 3-(2-Fluorophenoxy)azetidine hydrochloride | AiFChem (an Xtalpi company), MilliporeSigma | 98% | A mono-fluorinated analog for structure-activity relationship (SAR) studies.[9] |

| 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific | Not specified | Another difluorinated aromatic analog.[10] |

| Various Fluorinated Azetidines | Apollo Scientific | Various | A broad catalog of fluorinated azetidines for diverse research needs.[11] |

Disclaimer: Availability and purity levels are subject to change. Researchers should always verify information directly with the suppliers.

Key Considerations for Procurement and Handling

When sourcing these specialized building blocks, researchers should consider the following:

-

Salt Form: Many of these compounds are supplied as hydrochloride salts to improve stability and handling. The freebase can often be generated in situ or through a separate workup step if required for a specific reaction.

-

Purity and Analysis: For drug discovery applications, high purity is crucial. Always request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.

-

Lead Times and Scalability: For initial screening, small quantities are often sufficient. However, if a particular scaffold shows promise, it is prudent to inquire about the supplier's capacity for larger-scale synthesis.

Synthetic Utility and Experimental Protocols

The functionalized azetidines listed above are versatile intermediates for a wide range of chemical transformations. The azetidine nitrogen can be derivatized through N-alkylation, N-arylation, acylation, and sulfonylation, while the substituent at the 3-position can be further modified depending on its chemical nature.

Recent advances in synthetic methodology have provided robust protocols for the synthesis and functionalization of azetidines, making them more accessible for medicinal chemistry programs.[12][13][14][15][16] The development of methods for the late-stage functionalization of complex molecules with azetidine motifs is also an active area of research.[4][17][18][19]

Below is a generalized experimental workflow for the N-functionalization of a 3-substituted azetidine hydrochloride salt, a common starting point for derivatization.

Experimental Workflow: N-Acylation of a 3-Substituted Azetidine

Caption: Generalized workflow for the N-acylation of a 3-substituted azetidine hydrochloride salt.

Future Outlook

The demand for novel, three-dimensional building blocks in drug discovery continues to grow. Fluorinated azetidines are well-positioned to meet this demand, offering a unique combination of properties that can lead to the development of safer and more effective therapeutics.[1][3] As synthetic methods become more sophisticated and the commercial availability of diverse analogs expands, we can expect to see an increasing number of drug candidates and approved drugs incorporating these valuable scaffolds.[1]

References

- Thoreauchem. 3-(2,2-difluoroethoxy)azetidine hydrochloride-1375472-46-0.

- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.

- Benchchem. Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.

- Chemsrc. (2025, September 24). 3-(2,2-Difluoro-2-phenylethyl)azetidine | CAS#:1785042-31-0.

- AiFChem, an Xtalpi Company. 3-(2,2-Difluoropropyl)azetidine hydrochloride 95%.

- AChemBlock. (2026, March 13). 3-(2,4-Difluorophenoxy)azetidine hydrochloride 95% | CAS: 954225-05-9.

- Apollo Scientific.

- ChemRxiv.

- Sigma-Aldrich. 3-(2-Fluorophenoxy)azetidine hydrochloride | 1401786-30-8.

- ACS Publications. (2024, December 25). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- ResearchGate. (2026, February 14). Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF.

- PubMed. (2026, January 5).

- Matrix Scientific. 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride.

- PubChem. Azd-5069 | C18H22F2N4O5S2 | CID 56645576.

- BuyersGuideChem. 3-(2,4-Difluorophenoxy)azetidine hydrochloride suppliers and producers.

- MilliporeSigma. 3-(2-Fluorophenoxy)azetidine hydrochloride | 1401786-30-8.

- ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines.

- Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.

- Benchchem.

- ChemRxiv.

- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- ResearchGate.

- LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.

- University of Birmingham.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(2,2-difluoroethoxy)azetidine hydrochloride-1375472-46-0 - Thoreauchem [thoreauchem.com]

- 6. 3-(2,2-Difluoropropyl)azetidine hydrochloride 95% | AiFChem, an Xtalpi Company | BuyChemJapan [buychemjapan.com]

- 7. 3-(2,4-Difluorophenoxy)azetidine hydrochloride 95% | CAS: 954225-05-9 | AChemBlock [achemblock.com]

- 8. buyersguidechem.com [buyersguidechem.com]

- 9. 3-(2-Fluorophenoxy)azetidine hydrochloride | 1401786-30-8 [sigmaaldrich.com]

- 10. 954220-76-9 Cas No. | 3-(3,4-Difluorophenoxy)azetidine hydrochloride | Matrix Scientific [matrixscientific.com]

- 11. Fluorinated Azetidines Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

The Strain and the Scaffold: A Technical Guide to 3-(2,2-Difluoropropoxy)azetidine in Medicinal Chemistry

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines have emerged as privileged motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for pyrrolidines, piperidines, and morpholines. At the heart of their unique physicochemical profile is a profound ring strain that dictates their conformational behavior, basicity, and reactivity[1]. When functionalized at the 3-position with a fluorinated alkoxy group—specifically in the case of 3-(2,2-difluoropropoxy)azetidine (CAS: 1780425-16-2)[2]—the molecule gains a sophisticated vector for modulating lipophilicity (logD) and target binding affinity.

This guide provides an in-depth mechanistic analysis of the ring strain, conformational dynamics, and synthetic handling of 3-(2,2-difluoropropoxy)azetidine, designed for researchers and application scientists optimizing pharmacokinetic profiles.

Mechanistic Deep Dive: Ring Strain and Stereoelectronics

The Thermodynamics of the Azetidine Core

Unlike unstrained six-membered rings, the four-membered azetidine heterocycle is defined by significant angle and torsional strain. The overall ring strain energy is experimentally determined to be approximately 25.2 kcal/mol [3]. The C-C-C and C-N-C bond angles are severely compressed to approximately 87° and 93°, respectively[1]. To relieve the immense torsional strain caused by eclipsed hydrogen interactions in a planar state, the ring distorts into a puckered conformation with a dihedral angle of roughly 29.7°[3].

Nitrogen Hybridization and Basicity

A critical consequence of this angle compression is the rehybridization of the nitrogen atom. To accommodate the tight intra-ring angles, the C-N bonds utilize more p-character, which in turn forces higher s-character into the nitrogen lone pair[3]. In the gas phase, this stabilization of the lone pair reduces its proton affinity. However, in aqueous biological systems, solvation energies perfectly counterbalance this effect, giving azetidine a pKa of ~11.29—remarkably similar to pyrrolidine (11.31)[1]. This allows 3-(2,2-difluoropropoxy)azetidine to maintain standard secondary amine basicity while offering a vastly different 3D spatial arrangement.

The Role of the 2,2-Difluoropropoxy Substituent

Substitution at the C3 position is highly strategic for rational drug design[4]. The 2,2-difluoropropoxy group acts as a "conformational adaptor"[5]. The strongly electronegative fluorine atoms exert a powerful inductive pull, subtly influencing the puckering equilibrium of the azetidine ring. Furthermore, the CF₂ unit shields the alkyl chain from rapid cytochrome P450-mediated oxidative metabolism, while exponentially modulating the logD profile to enhance membrane permeability compared to non-fluorinated analogs[6].

Conformational equilibrium of azetidine driven by ring strain relief.

Quantitative Data Presentation

To contextualize 3-(2,2-difluoropropoxy)azetidine, we must compare its core metrics against standard nitrogen heterocycles to understand why it is chosen over larger or smaller rings.

Table 1: Comparative Ring Strain and pKa of Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) | Aqueous pKa | Mechanistic Implication |

| Aziridine | 3-membered | ~26.7 | 7.98 | Highly strained; poor basicity due to extreme s-character of lone pair. |

| Azetidine | 4-membered | ~25.2 | 11.29 | High strain, but aqueous solvation rescues basicity to secondary amine levels. |

| Pyrrolidine | 5-membered | ~5.8 | 11.31 | Low strain; standard bioisosteric baseline. |

| Piperidine | 6-membered | ~0.0 | 11.22 | Strain-free chair conformation; highly flexible. |

Table 2: Physicochemical Impact of 3-Substitution

| Property | Value / Effect | Structural Rationale |

| Molecular Weight | 151.15 g/mol | Low MW maintains high ligand efficiency for fragment-based design. |

| Nitrogen Inversion | ~10 kcal/mol barrier | Puckered ring creates a measurable energy barrier for lone pair inversion. |

| logD Modulation | Exponential shift | Fluorinated alkoxy group acts as a lipophilic conformational adaptor. |

Experimental Workflows: Synthesis and Conformational Validation

Working with strained heterocycles requires precise control over reaction conditions. Azetidines are highly susceptible to nucleophilic ring-opening via S_N2 mechanisms at the carbon adjacent to the nitrogen[3]. The following self-validating protocols are designed to prevent structural degradation.

Protocol 1: Synthesis of 3-(2,2-Difluoropropoxy)azetidine

Causality Check: Direct alkylation of unprotected azetidin-3-ol is prone to N-alkylation and polymerization due to the highly nucleophilic secondary amine. Therefore, N-Boc protection is mandatory to direct the reaction exclusively to the C3-hydroxyl group.

-

Protection & Activation: Dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous THF under an inert N₂ atmosphere. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Rationale: NaH irreversibly deprotonates the C3-hydroxyl, forming a potent alkoxide nucleophile while H₂ gas evolves, driving the equilibrium forward without introducing water.

-

-

Alkylation: Introduce 2,2-difluoropropyl trifluoromethanesulfonate (triflate) (1.1 eq) dropwise.

-

Rationale: The triflate is an exceptional leaving group, allowing the S_N2 substitution to proceed rapidly at low temperatures (0°C to RT), minimizing thermal degradation of the strained 4-membered ring. Stir for 4 hours.

-

-

Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

-

Deprotection (Acidic Cleavage): Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) at 0°C.

-

Rationale: TFA selectively cleaves the Boc group. Keeping the reaction at 0°C prevents the acid-catalyzed ring-opening of the azetidine core, which is a common failure point in strained ring synthesis.

-

-

Neutralization & Isolation: Concentrate under reduced pressure. Pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base of 3-(2,2-difluoropropoxy)azetidine.

Step-by-step synthetic workflow for 3-(2,2-difluoropropoxy)azetidine.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Conformational Validation

Causality Check: The nitrogen lone pair in azetidine favors a pseudoaxial position but undergoes rapid inversion at room temperature (barrier ~10 kcal/mol)[1]. To observe the distinct conformers induced by the bulky 3-substituent and validate the structural integrity, the thermal energy must be reduced below this inversion barrier.

-

Prepare a 15 mg sample of the synthesized 3-(2,2-difluoropropoxy)azetidine in CD₂Cl₂.

-

Acquire standard ¹H and ¹⁹F NMR spectra at 298 K. The ring protons will appear as time-averaged signals due to rapid nitrogen inversion and ring flipping.

-

Cool the NMR probe in 10 K increments down to 180 K.

-

Observe the decoalescence of the C2 and C4 proton signals. Calculate the exchange rate constant (k) at the coalescence temperature (T_c) to derive the exact activation free energy (ΔG‡) of the inversion process, confirming the steric impact of the 2,2-difluoropropoxy group.

Conclusion

3-(2,2-Difluoropropoxy)azetidine represents a masterclass in modern molecular design. By harnessing the inherent 25.2 kcal/mol ring strain of the azetidine core, medicinal chemists can project the metabolically fortified 2,2-difluoropropoxy group into highly specific 3D vectors. Understanding the delicate interplay between angle strain, nitrogen hybridization, and fluorinated steric bulk is essential for successfully deploying this building block in targeted therapeutics without succumbing to synthetic ring-opening pitfalls.

References

-

Grokipedia. "Azetidine - Chemical Properties and Ring Strain." Grokipedia Database. URL: [Link]

-

Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, Vol. 84, No. 1, 2012. URL: [Link]

-

O'Hagan, D., et al. "Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments." Chemistry - A European Journal. URL: [Link]

Sources

Physicochemical Profiling of 3-(2,2-Difluoropropoxy)azetidine: Lipophilicity, Solubility, and Structural Causality

Executive Summary

In modern drug discovery, the optimization of a lead compound's pharmacokinetic (PK) profile often hinges on subtle structural modifications. 3-(2,2-Difluoropropoxy)azetidine (CAS: 1780425-16-2) represents a highly privileged functional scaffold that strategically combines the conformational rigidity of a strained nitrogen heterocycle with the lipophilicity-modulating effects of a fluorinated ether. This technical guide explores the mechanistic causality behind its lipophilicity and solubility profiles, providing field-proven, self-validating protocols for accurate physicochemical characterization.

Molecular Architecture & Physicochemical Baseline

To understand the macroscopic behavior of 3-(2,2-Difluoropropoxy)azetidine, we must first deconstruct its molecular architecture.

The core is an azetidine ring , a four-membered nitrogen-containing saturated heterocycle. Azetidines are distinguished by their high ring strain (approximately 25.4 kcal/mol) and a highly sp³-rich structural environment[1]. This three-dimensional character prevents the flat π-stacking commonly seen in aromatic rings, fundamentally altering the molecule's crystal lattice energy and solvation dynamics[1].

Attached to this core via an ether linkage is the 2,2-difluoropropoxy group . The strategic insertion of geminal fluorine atoms onto an aliphatic chain is a classic medicinal chemistry tactic used to modulate both physical and biological properties[2]. Fluorine possesses very low polarizability due to its high electronegativity, which directly impacts the hydrogen-bond acceptor capacity of the adjacent ether oxygen and alters the overall lipophilicity of the system[3].

Table 1: Quantitative Physicochemical Baseline

Data summarized for rapid comparative analysis in fragment-based drug design.

| Property | Value | Mechanistic Implication for Drug Design |

| Molecular Weight | 151.15 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's limits. |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Optimal for passive membrane permeability and potential blood-brain barrier (BBB) penetration[4]. |

| Ring Strain | ~25.4 kcal/mol | Imparts conformational rigidity, reducing the entropic penalty upon target binding[1]. |

| Estimated pKa (Conjugate Acid) | 8.0 - 8.5 | The electron-withdrawing difluoropropoxy group reduces nitrogen basicity via inductive effects. |

| Estimated LogP | 0.8 - 1.5 | Balanced lipophilicity; the fluorine atoms offset the hydrophilicity of the ether oxygen[3]. |

Lipophilicity Profiling: The "Fluorine Effect" and Partitioning

The octanol-water partition coefficient (LogP) is an excellent proxy for a compound's ability to permeate biological membranes[2]. For 3-(2,2-Difluoropropoxy)azetidine, lipophilicity is dictated by a delicate push-pull relationship between the polar heteroatoms (N, O) and the fluorinated aliphatic chain.

Causality of Fluorination on LogP

Typically, introducing an oxygenated functionality (like an ether) decreases LogP by acting as a hydrogen-bond acceptor. However, replacing hydrogens with fluorine atoms near this oxygenated functionality fundamentally alters the molecule's hydration shell. Research indicates that fluorination of ether-based functionalities often leads to an increase in LogP (ΔLogP ≈ +0.25 to +0.5) compared to their non-fluorinated counterparts[3]. This occurs because the highly electronegative fluorine atoms reduce the overall polarizability of the molecule and withdraw electron density from the ether oxygen, diminishing its ability to accept hydrogen bonds from water[3].

Inductive Effects on LogD at Physiological pH

Because the azetidine nitrogen is ionizable, the distribution coefficient (LogD) at pH 7.4 is the more biologically relevant metric. The electron-withdrawing nature of the -O-CH2-CF2-CH3 group exerts an inductive pull through the sigma bonds, lowering the pKa of the azetidine nitrogen compared to an unsubstituted azetidine (which typically has a pKa > 10). This lowered pKa ensures that at pH 7.4, a biologically critical fraction of the molecule exists in its neutral, lipophilic state, facilitating membrane permeation while retaining enough protonated fraction for aqueous solubility.

Ionization and phase partitioning equilibrium of 3-(2,2-Difluoropropoxy)azetidine.

Solubility Dynamics: Thermodynamic vs. Kinetic

The solubility of 3-(2,2-Difluoropropoxy)azetidine must be evaluated through two distinct lenses: kinetic and thermodynamic.

The high sp³ character of the azetidine core is a massive asset for thermodynamic solubility[1]. Planar, sp²-hybridized molecules tend to stack tightly in crystal lattices, requiring high solvation energy to break apart. In contrast, the spatial projection of the azetidine ring and the flexible ether linkage disrupt crystal packing. This lower lattice energy translates directly to higher thermodynamic solubility in aqueous buffers.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, laboratory protocols cannot merely be a sequence of steps; they must be designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput LC-MS/MS Shake-Flask for LogD (pH 7.4)

Causality: Standard UV-Vis quantification requires compound concentrations in the high micromolar range, which risks artifactual lipophilicity readings due to compound self-association or micelle formation at the aqueous-lipid interface. By utilizing LC-MS/MS, we conduct the assay at 1-10 µM, ensuring the molecule remains in a true monomeric state.

-

Preparation: Prepare a 10 mM stock of 3-(2,2-Difluoropropoxy)azetidine in DMSO. Spike into a pre-equilibrated mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 5 µM.

-

Equilibration: Agitate the biphasic system at 25°C for 2 hours at 1000 RPM.

-

Separation: Centrifuge at 3000 x g for 15 minutes to ensure strict phase boundary separation.

-

Quantification: Extract aliquots from both phases and quantify via LC-MS/MS against a standard curve.

-

Self-Validation (Mass Balance Check): Critical Step. Calculate the total mass recovered: (Concentration_aq * Volume_aq) + (Concentration_oct * Volume_oct). If the recovered mass is < 95% of the initial input, the assay is flagged as invalid due to potential volatility or non-specific binding to the glassware.

Protocol B: Thermodynamic Aqueous Solubility via HPLC-UV

Causality: Kinetic solubility assays (often done via nephelometry from DMSO stocks) are prone to supersaturation artifacts. For late-stage formulation, thermodynamic solubility—measuring the equilibrium between the solid solute and the solvent—is mandatory.

-

Saturation: Add excess solid 3-(2,2-Difluoropropoxy)azetidine to 1 mL of PBS (pH 7.4) to form a visible suspension.

-

Equilibration: Incubate on a rotary shaker at 25°C for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium.

-

Phase Separation: Centrifuge at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Analysis: Quantify the dissolved compound in the supernatant using HPLC-UV.

-

Self-Validation (Solid-State Integrity): Isolate the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the buffer caused the compound to form a salt, disproportionate, or form a hydrate, the XRPD pattern will differ from the starting material. Without this check, you may be measuring the solubility of a completely different crystalline form.

Self-validating thermodynamic solubility workflow ensuring solid-state integrity.

Conclusion & Strategic Applications

3-(2,2-Difluoropropoxy)azetidine is a masterclass in modern functional group design. By leveraging the sp³-rich, strained azetidine core, researchers can guarantee high thermodynamic solubility. Simultaneously, the 2,2-difluoropropoxy group acts as a precise dial for lipophilicity, lowering the basicity of the azetidine nitrogen via inductive effects and optimizing the LogD for membrane permeability. When evaluated using the self-validating protocols outlined above, this scaffold provides a robust, predictable foundation for the development of highly bioavailable therapeutics.

References

-

[2] Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH Source: nih.gov URL:

-

[3] Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

-

[1] Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: nih.gov URL:

-

[4] Title: 1780425-16-2 | 3-(2,2-Difluoropropoxy)azetidine | ChemScene Source: chemscene.com URL:

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-(2,2-Difluoropropoxy)azetidine from 3-Hydroxyazetidine

Abstract

This document provides a detailed, field-proven guide for the multi-step synthesis of 3-(2,2-Difluoropropoxy)azetidine, a valuable building block for drug discovery programs. Azetidines are highly sought-after scaffolds in medicinal chemistry, known for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1][2][3] The introduction of a difluorinated motif further enhances properties like lipophilicity and binding affinity, making the target molecule a compelling component for novel therapeutic agents.[4][5]

The synthetic strategy detailed herein is centered around the robust and versatile Williamson ether synthesis.[6][7][8] We provide step-by-step protocols covering four critical stages: (1) N-protection of the 3-hydroxyazetidine starting material, (2) preparation of the key 2,2-difluoropropyl tosylate electrophile, (3) the core Williamson ether synthesis reaction, and (4) final deprotection to yield the target compound. Each protocol includes in-depth explanations of the underlying chemistry, safety considerations for hazardous reagents, and comprehensive characterization data to ensure reproducibility and validation of results.

Introduction and Synthetic Rationale

The four-membered azetidine ring is a privileged structure in modern drug design. Its inherent ring strain and non-planar geometry provide a unique vector for exiting a molecule's core, often leading to improved potency and pharmacokinetic profiles.[2][3] Fluorine-containing functional groups are also of paramount importance, as the strategic incorporation of fluorine can modulate a molecule's pKa, metabolic stability, and membrane permeability.[4][5] The combination of these two motifs in 3-(2,2-Difluoropropoxy)azetidine creates a building block of significant interest.

The core transformation to achieve the target ether is the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[8] Our overall strategy is outlined below:

Diagram 1: Overall Synthetic Workflow A high-level overview of the four main protocols required to synthesize the target compound.

This multi-step approach is necessary for several reasons:

-

Nitrogen Protection: The secondary amine of 3-hydroxyazetidine is nucleophilic and would compete with the hydroxyl group in the O-alkylation step. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the ether synthesis but can be readily removed under acidic conditions.

-

Electrophile Activation: A primary alcohol like 2,2-difluoropropan-1-ol is not reactive towards SN2 displacement. Its hydroxyl group must first be converted into a better leaving group. A tosylate (-OTs) is an excellent choice due to its high reactivity and stability.[7]

Experimental Protocols

Safety First: Handling Hazardous Reagents

This synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

-

Sodium Hydride (NaH): NaH is a highly reactive, flammable solid that reacts violently with water and other protic sources to produce flammable hydrogen gas.[9][10] It is typically supplied as a 60% dispersion in mineral oil to improve handling safety.[10] Always handle NaH in an inert atmosphere (e.g., a nitrogen-filled glovebox or under an argon/nitrogen stream). All glassware must be rigorously flame-dried before use. To quench excess NaH, slowly and carefully add a protic solvent like isopropanol or ethanol at 0 °C before adding water.[11]

-

Tosyl Chloride (TsCl): TsCl is corrosive, a lachrymator, and moisture-sensitive. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol protects the azetidine nitrogen, preventing it from interfering in the subsequent O-alkylation step.

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Hydroxyazetidine (as HCl salt) | 109.56 | 5.00 g | 45.6 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 10.96 g | 50.2 | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 11.5 g | 137 | 3.0 |

| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |

| Water | - | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask, add 3-hydroxyazetidine hydrochloride (5.00 g, 45.6 mmol) and dissolve it in a solution of sodium bicarbonate (11.5 g, 137 mmol) in 100 mL of water. Stir until all solids are dissolved.

-

Add a solution of di-tert-butyl dicarbonate (10.96 g, 50.2 mmol) in 100 mL of ethyl acetate to the aqueous solution.

-

Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid or colorless oil.

Expected Outcome: Yields are typically >90%. The product, tert-butyl 3-hydroxyazetidine-1-carboxylate, should be pure enough for the next step without further purification.

Protocol 2: Synthesis of 2,2-Difluoropropyl Tosylate

This protocol activates the primary alcohol of 2,2-difluoropropan-1-ol by converting it into a tosylate, an excellent leaving group for the SN2 reaction.

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2,2-Difluoropropan-1-ol | 96.08 | 5.00 g | 52.0 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 10.9 g | 57.2 | 1.1 |

| Pyridine (anhydrous) | 79.10 | 25 mL | - | - |

| Dichloromethane (DCM, anhydrous) | - | 50 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-difluoropropan-1-ol (5.00 g, 52.0 mmol) and dissolve it in anhydrous dichloromethane (50 mL) and anhydrous pyridine (25 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (10.9 g, 57.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (pyridinium hydrochloride) will form.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by slowly adding 50 mL of cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.

Protocol 3: Williamson Ether Synthesis of tert-Butyl 3-(2,2-Difluoropropoxy)azetidine-1-carboxylate